molecular formula C23H22O3 B14989788 9-butyl-4-methyl-3-(4-methylphenyl)-7H-furo[2,3-f]chromen-7-one

9-butyl-4-methyl-3-(4-methylphenyl)-7H-furo[2,3-f]chromen-7-one

Cat. No.: B14989788
M. Wt: 346.4 g/mol
InChI Key: LDRHTPHNGZITID-UHFFFAOYSA-N
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Description

9-butyl-4-methyl-3-(4-methylphenyl)-7H-furo[2,3-f]chromen-7-one is a complex organic compound belonging to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a furochromene core with butyl and methyl substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-butyl-4-methyl-3-(4-methylphenyl)-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a suitable coumarin derivative, followed by the introduction of the furan ring through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-butyl-4-methyl-3-(4-methylphenyl)-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

9-butyl-4-methyl-3-(4-methylphenyl)-7H-furo[2,3-f]chromen-7-one has several scientific research applications:

    Chemistry: It serves as a model compound for studying the reactivity and properties of furochromenes.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the synthesis of advanced materials and as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of 9-butyl-4-methyl-3-(4-methylphenyl)-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-(4-methylphenyl)-7H-furo[2,3-f]chromen-7-one: Lacks the butyl group, which may affect its biological activity and chemical properties.

    9-butyl-3-(4-methylphenyl)-7H-furo[2,3-f]chromen-7-one: Lacks the 4-methyl group, which may influence its reactivity and interactions with biological targets.

Uniqueness

The presence of both butyl and methyl groups in 9-butyl-4-methyl-3-(4-methylphenyl)-7H-furo[2,3-f]chromen-7-one contributes to its unique chemical and biological properties

Properties

Molecular Formula

C23H22O3

Molecular Weight

346.4 g/mol

IUPAC Name

9-butyl-4-methyl-3-(4-methylphenyl)furo[2,3-f]chromen-7-one

InChI

InChI=1S/C23H22O3/c1-4-5-6-17-12-20(24)26-19-11-15(3)21-18(13-25-23(21)22(17)19)16-9-7-14(2)8-10-16/h7-13H,4-6H2,1-3H3

InChI Key

LDRHTPHNGZITID-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=C(C=C4)C

Origin of Product

United States

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